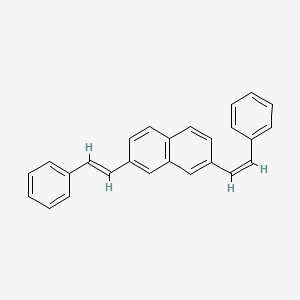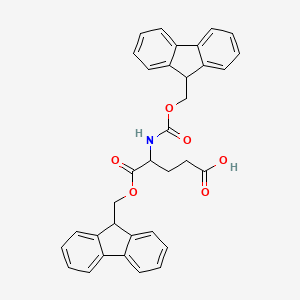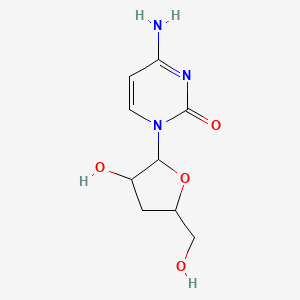
3\'-Deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxycytidine is a nucleoside analog that is structurally similar to cytidine, but with the hydroxyl group removed from the 3’ position of the ribose sugar. This modification makes it a deoxyribonucleoside, which is a component of deoxyribonucleic acid (DNA). It plays a crucial role in various biochemical processes and has significant applications in scientific research and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxycytidine typically involves the selective removal of the hydroxyl group at the 3’ position of cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of a protecting group strategy to selectively protect the hydroxyl groups at the 2’ and 5’ positions, followed by the reduction of the 3’ hydroxyl group using a suitable reducing agent .
Industrial Production Methods: Industrial production of 3’-Deoxycytidine often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to enhance the production of 3’-Deoxycytidine by deleting specific degradation enzymes and overexpressing biosynthetic pathway genes. This approach has been shown to yield high levels of 3’-Deoxycytidine with reduced byproduct formation .
化学反应分析
Types of Reactions: 3’-Deoxycytidine undergoes various chemical reactions, including phosphorylation, deamination, and glycosylation. These reactions are essential for its incorporation into DNA and its subsequent biological activities .
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase catalyzes the phosphorylation of 3’-Deoxycytidine to form deoxycytidine monophosphate (dCMP). This reaction requires ATP as a phosphate donor.
Deamination: Cytidine deaminase catalyzes the deamination of 3’-Deoxycytidine to form deoxyuridine. This reaction typically occurs under physiological conditions.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to 3’-Deoxycytidine, which can be catalyzed by glycosyltransferases.
Major Products Formed:
Deoxycytidine Monophosphate (dCMP): Formed through phosphorylation.
Deoxyuridine: Formed through deamination.
Glycosylated Derivatives: Formed through glycosylation reactions.
科学研究应用
3’-Deoxycytidine has a wide range of applications in scientific research, including:
作用机制
3’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation and replication processes. For example, decitabine, a derivative of 3’-Deoxycytidine, inhibits DNA methyltransferases, leading to hypomethylation of DNA and reactivation of tumor suppressor genes. This results in the suppression of tumor growth and induction of apoptosis in cancer cells .
相似化合物的比较
Cytidine: A ribonucleoside with a hydroxyl group at the 3’ position.
Deoxycytidine: A deoxyribonucleoside with a hydroxyl group at the 2’ position.
5-Aza-2’-Deoxycytidine (Decitabine): A derivative of 3’-Deoxycytidine used in cancer therapy
属性
IUPAC Name |
4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOTKZTEUZTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
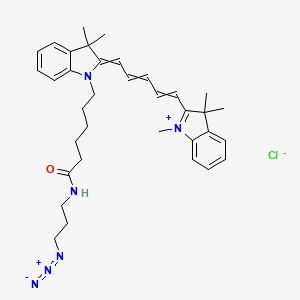
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
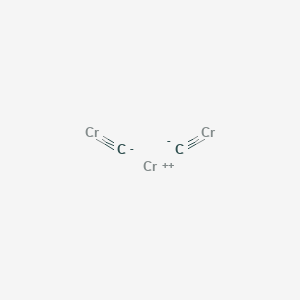
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
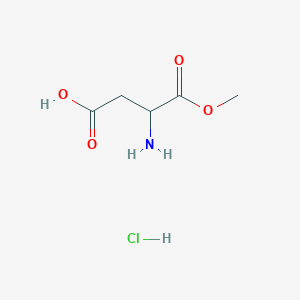
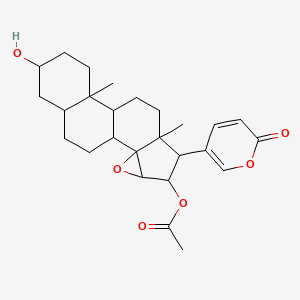
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
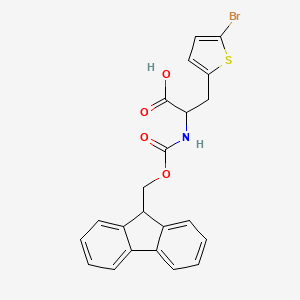
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
